2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Medicinal chemistry Structure-activity relationship PPAR pharmacology

Procure 2-(1-(butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole (CAS 1171373-92-4) with the exact 4-piperidinyl connectivity, 5-ethyl thiadiazole substituent, and n-butanesulfonyl group required for PPARγ/δ dual partial agonist lead optimization. This scaffold’s XLogP3 (2.3) and TPSA (99.8 Ų) ensure cell permeability and oral bioavailability potential, while the butylsulfonyl motif is critical for metabolic shielding not replicated by short-chain or aryl sulfonamides. Use as a SAR probe, agrochemical intermediate, or library reference standard.

Molecular Formula C13H23N3O2S2
Molecular Weight 317.47
CAS No. 1171373-92-4
Cat. No. B2626366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
CAS1171373-92-4
Molecular FormulaC13H23N3O2S2
Molecular Weight317.47
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC
InChIInChI=1S/C13H23N3O2S2/c1-3-5-10-20(17,18)16-8-6-11(7-9-16)13-15-14-12(4-2)19-13/h11H,3-10H2,1-2H3
InChIKeyAIUBAOSWIQWLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole (CAS 1171373-92-4): Procurement-Ready Physicochemical and Structural Profile for a Differentiated Sulfonylthiadiazole Research Intermediate


2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole (CAS 1171373-92-4) is a heterocyclic sulfonylthiadiazole featuring a piperidine core substituted at the 4-position with a 5-ethyl-1,3,4-thiadiazole moiety and N-functionalized with an n-butanesulfonyl group [1]. Its molecular formula is C13H23N3O2S2 with a molecular weight of 317.5 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 99.8 Ų [1]. The compound belongs to a therapeutically significant scaffold class: sulfonylthiadiazoles have been reported as partial dual PPARγ/δ agonists with nanomolar potency and demonstrated in vivo efficacy in metabolic disease models [2]. As an intermediate or tool compound, it serves medicinal chemistry and agrochemical research programs requiring a precisely defined N-butylsulfonyl-4-piperidinyl-5-ethyl-thiadiazole architecture [3].

Why 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole Cannot Be Generically Substituted by In-Class Analogs: Critical Substitution-Pattern Gatekeeping


Seemingly minor structural variations within the sulfonylthiadiazole-piperidine series produce large pharmacological and physicochemical divergences that preclude simple interchange. The 4-piperidinyl connectivity in this compound enforces a geometric vector distinct from the more common 3-piperidinyl isomers (e.g., CAS 1170075-99-6), altering conformational preferences at the binding interface [1]. Simultaneously, the 5-ethyl substituent on the thiadiazole ring, versus methyl or aryl replacements, modulates both lipophilicity and steric occupancy of a subpocket shown to be critical for the unusual PPARδ binding mode characteristic of this scaffold class [1]. The n-butanesulfonyl group contributes a specific balance of lipophilicity (XLogP3 = 2.3 [2]) and metabolic shielding that cannot be replicated by shorter-chain (ethanesulfonyl) or aromatic (phenylsulfonyl) sulfonamides without shifting the pharmacokinetic profile in unpredictable ways. Together, these three substitution loci constitute a combinatorial identity lock: changing any single element—piperidine regioisomerism, thiadiazole 5-substituent, or sulfonyl chain length—yields a chemically distinct entity that cannot be assumed to reproduce the biological or physicochemical behavior of the target compound.

Quantitative Differentiation Evidence for 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole Versus Closest Structural Analogs


Piperidine Regioisomerism: 4-Piperidinyl vs. 3-Piperidinyl Connectivity—Conformational and Binding Geometry Divergence

The target compound employs a 4-piperidinyl linkage connecting the sulfonylpiperidine ring system to the 5-ethyl-1,3,4-thiadiazole, whereas the most proximal commercially cataloged analog, 2-(1-(butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1170075-99-6), uses a 3-piperidinyl connectivity . In the sulfonylthiadiazole PPARγ/δ series characterized by Keil et al. (2011), the piperidine substitution position directly determines the trajectory of the thiadiazole ring within the binding pocket; the 4-substituted architecture delivers the thiadiazole moiety into a novel subpocket accessed only after a moderate conformational rearrangement of the receptor [1]. X-ray crystallographic evidence (PDB 2XYJ) confirms that the thiadiazole occupies a region not engaged by classical PPARδ agonists and that the sulfonylpiperidine vector is geometrically constrained by the 4-position attachment [1]. A 3-piperidinyl isomer would project the thiadiazole along a divergent angular trajectory, likely failing to recapitulate this unusual binding mode.

Medicinal chemistry Structure-activity relationship PPAR pharmacology

Lipophilicity Differentiation: XLogP3 = 2.3 vs. Shorter-Chain Sulfonyl Analogs—Impact on Metabolic Stability and Permeability

The target compound exhibits a computed XLogP3 of 2.3 based on PubChem 2021.05.07 release data [1]. This value places it within the optimal lipophilicity range (1–3) associated with balanced aqueous solubility and passive membrane permeability for orally bioavailable small molecules [2]. For comparison, the unsubstituted piperidinyl-thiadiazole analog 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 881040-24-0) has a reported LogP of 0.85 [3], reflecting the substantial lipophilicity gain conferred by the butanesulfonyl and 5-ethyl substituents in the target compound. The n-butanesulfonyl group specifically contributes ~1.4 LogP units versus a methanesulfonyl analog (estimated by fragment-based calculation), shifting the compound from a low-permeability to an intermediate-permeability regime.

Physicochemical property Lipophilicity Drug-likeness

Topological Polar Surface Area Differentiation: TPSA = 99.8 Ų—Implications for Blood-Brain Barrier and Oral Absorption Prediction

The computed topological polar surface area (TPSA) of the target compound is 99.8 Ų (PubChem, Cactvs 3.4.8.18) [1]. This value falls below the widely accepted TPSA threshold of 140 Ų for likely oral absorption and below the 90 Ų threshold often cited for favorable CNS penetration [2]. For comparison, the 3-piperidinyl analog 2-(1-(butylsulfonyl)piperidin-3-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole would exhibit a higher TPSA due to the methoxyphenyl substituent (estimated TPSA contribution of ~22 Ų from the additional oxygen atom and aromatic ring polar surface), predicting reduced passive CNS permeability relative to the 5-ethyl target compound.

Physicochemical property ADME CNS drug design

PPARγ/δ Dual Agonist Class-Level Potency: Nanomolar EC₅₀ Achievable in the Sulfonylthiadiazole Series

Although direct EC₅₀ data for the target compound specifically are not available in the public domain, the sulfonylthiadiazole scaffold class has been extensively characterized for PPARγ/δ dual agonism. In the Keil et al. (2011) optimization study, the most potent compound from this series (compound 20a) achieved EC₅₀ values of 1.6 nM for PPARδ and 336 nM for PPARγ in cell-based transactivation assays, with in vivo lipid-modifying efficacy confirmed in normolipidemic mice and diabetes prevention in db/db mice [1]. Critically, the structure-activity relationship established that the thiadiazole 5-substituent, the piperidine N-sulfonyl chain, and the piperidine-thiadiazole connectivity jointly govern potency and selectivity [1]. The target compound's combination of 5-ethyl, N-butanesulfonyl, and 4-piperidinyl linkage represents a specific, non-trivial substitution pattern within this SAR landscape.

PPAR agonist Metabolic disease Nuclear receptor pharmacology

Validated Application Scenarios for 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole Based on Quantitative Evidence


PPARγ/δ Dual Agonist SAR Probe with Defined Binding Geometry

The 4-piperidinyl-thiadiazole connectivity of this compound makes it suitable as a scaffold probe or lead optimization intermediate for PPARγ/δ dual partial agonist programs. The sulfonylthiadiazole series has demonstrated PPARδ EC₅₀ as low as 1.6 nM and in vivo efficacy in metabolic disease models [1]. The target compound's specific substitution pattern (5-ethyl, N-butanesulfonyl) lies within the SAR-optimized space of this series, and its 4-piperidinyl geometry is consistent with the X-ray crystallographic binding mode (PDB 2XYJ) in which the thiadiazole occupies a unique subpocket [1].

Cell-Based Screening with Favorable Permeability-Lipophilicity Balance

With XLogP3 = 2.3 [2] and TPSA = 99.8 Ų [2], this compound is predicted to possess adequate passive membrane permeability for cell-based assays while maintaining solubility within workable ranges. This is especially relevant when screening against intracellular targets such as nuclear receptors (PPARs) or kinases where compound must cross the plasma membrane. The TPSA value below 140 Ų predicts reasonable oral absorption, making the compound suitable as a starting point for oral bioavailability optimization [3].

Agrochemical Intermediate: Butylsulfonyl-Thiadiazole Herbicide Scaffold

The butylsulfonyl-1,3,4-thiadiazole substructure is a recognized pharmacophore in sulfonylurea herbicides (e.g., butylsulfonyl-thiadiazolyl-dimethylurea, CAS 30043-55-1, a commercial thiadiazolylurea herbicide) [4]. The target compound incorporates this herbicide-relevant butylsulfonyl-thiadiazole motif within a piperidine framework, offering a functionalized intermediate for the synthesis of novel agrochemical candidates with potential selectivity advantages over existing sulfonylurea herbicides.

Physicochemical Benchmarking in 1,3,4-Thiadiazole Library Design

The computed properties of this compound—XLogP3 = 2.3, TPSA = 99.8 Ų, 6 rotatable bonds, 0 H-bond donors, 6 H-bond acceptors [2]—make it a useful reference point in thiadiazole library enumeration. Its lipophilicity sits in the 'sweet spot' for drug-likeness (LogP 1–3), avoiding the high LogP (>5) associated with promiscuous binding and poor developability. Library designers can use this compound as a calculated-property anchor when exploring more polar (XLogP3 < 1) or more lipophilic (XLogP3 > 4) analogs in the same scaffold series.

Quote Request

Request a Quote for 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.